molecular formula C16H25NO B297109 N-(4-butylphenyl)-3,3-dimethylbutanamide

N-(4-butylphenyl)-3,3-dimethylbutanamide

Cat. No.: B297109
M. Wt: 247.38 g/mol
InChI Key: LHRMJIAMEWRPOV-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-3,3-dimethylbutanamide is an amide derivative characterized by a 3,3-dimethylbutanamide backbone attached to a 4-butylphenyl group. These analogs exhibit diverse applications, ranging from pharmaceutical agents to synthetic intermediates, highlighting the versatility of this functional group.

Properties

Molecular Formula

C16H25NO

Molecular Weight

247.38 g/mol

IUPAC Name

N-(4-butylphenyl)-3,3-dimethylbutanamide

InChI

InChI=1S/C16H25NO/c1-5-6-7-13-8-10-14(11-9-13)17-15(18)12-16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18)

InChI Key

LHRMJIAMEWRPOV-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

EXPANTHENOL (2,4-Dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide)
  • Structure : Features a 3,3-dimethylbutanamide core with hydroxyl and hydroxypropyl substituents.
  • Function : A gastrointestinal drug and precursor to pantothenic acid (vitamin B5), acting as an antistatic agent and UV absorber in cosmetics .
  • Key Differences: Unlike N-(4-butylphenyl)-3,3-dimethylbutanamide, EXPANTHENOL’s polar hydroxyl groups enhance its solubility in aqueous environments, making it suitable for topical and oral formulations .
Opakalimum (N-(1-tert-butyl-6-cyano-4,7-difluoro-1H-1,3-benzimidazol-2-yl)-3,3-dimethylbutanamide)
  • Structure: Contains a benzimidazole ring substituted with electronegative groups (cyano, fluoro) and a tert-butyl group.
  • Function : Potassium channel activator with antiepileptic properties, currently in clinical trials .
  • Key Differences : The benzimidazole moiety in Opakalimum enables π-π stacking interactions, enhancing its binding affinity to ion channels compared to simpler aryl-substituted analogs like this compound .
N-(4-Acetylphenyl)butanamide
  • Structure : A butanamide derivative with a 4-acetylphenyl group.
  • Synthesis : Prepared via acetylation of phenylbutanamide precursors, with two synthetic routes reported .
  • Key Differences : The acetyl group introduces ketone functionality, which may increase reactivity in nucleophilic addition reactions compared to the alkyl-substituted N-(4-butylphenyl) variant .
Table 1: Comparative Data for 3,3-Dimethylbutanamide Derivatives
Compound Name Substituents Yield (%) Melting Point (°C) Key Applications Reference
EXPANTHENOL 2,4-dihydroxy-N-(3-hydroxypropyl) N/A N/A Gastrointestinal drug
Opakalimum Benzimidazole-tert-butyl-cyano-fluoro N/A N/A Antiepileptic agent
5T (Thioamide analog) 3,6-Dichlorocarbazole-thioamide 95.1 278 (decomp.) Anion transport
N-(4-Acetylphenyl)butanamide 4-Acetylphenyl N/A N/A Synthetic intermediate
Key Observations:
  • Synthetic Yields : Thioamide derivatives (e.g., 5T) exhibit high yields (95.1%) under optimized conditions, suggesting robust synthetic routes for carbazole-linked analogs .
  • Thermal Stability : Thioamide analogs like 5T decompose near 278°C, indicating moderate thermal stability compared to amide derivatives, which may decompose at higher temperatures due to stronger hydrogen bonding .
  • Functional Groups : Electron-withdrawing groups (e.g., dichloro, nitro) in analogs like Opakalimum enhance biological activity by improving membrane permeability .

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